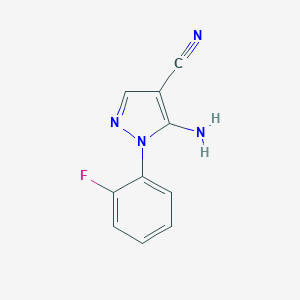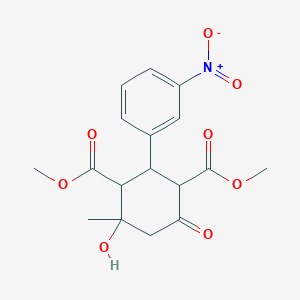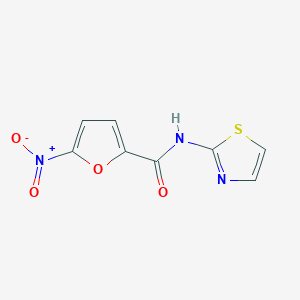
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in drug development. The compound is synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with thiosemicarbazide and subsequent nitration.
作用機序
The exact mechanism of action of 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood. However, studies suggest that the compound works by inhibiting key enzymes involved in the growth and proliferation of bacteria and cancer cells. The compound is also thought to induce oxidative stress, leading to cell death.
生化学的および生理学的効果
Studies have shown that 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide has a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of key enzymes involved in bacterial and cancer cell growth, leading to cell death. The compound has also been shown to induce oxidative stress, leading to the activation of apoptotic pathways. Additionally, the compound has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. The compound also exhibits potent antimicrobial and anticancer properties, making it a valuable tool for studying the mechanisms of bacterial and cancer cell growth. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of novel drug formulations based on the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of bacterial infections and cancer. Finally, studies are needed to evaluate the potential toxicity of the compound and its safety for use in humans.
合成法
The synthesis of 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves a multi-step process that begins with the reaction of furan-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The final product is obtained after purification using column chromatography.
科学的研究の応用
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been shown to have potential applications in drug development. Studies have shown that the compound exhibits antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. The compound has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
特性
CAS番号 |
99768-68-0 |
|---|---|
製品名 |
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
分子式 |
C8H5N3O4S |
分子量 |
239.21 g/mol |
IUPAC名 |
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H5N3O4S/c12-7(10-8-9-3-4-16-8)5-1-2-6(15-5)11(13)14/h1-4H,(H,9,10,12) |
InChIキー |
NKZNKSNTMONKKG-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
C1=CSC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



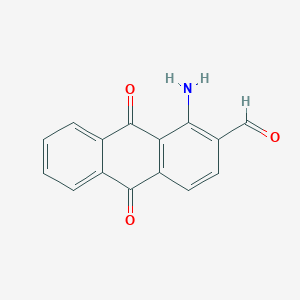
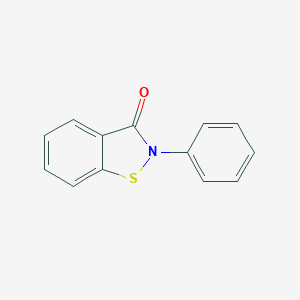
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)

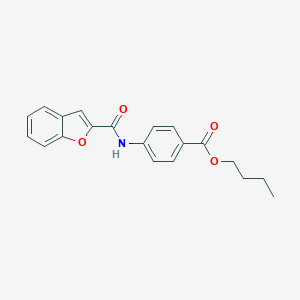
![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
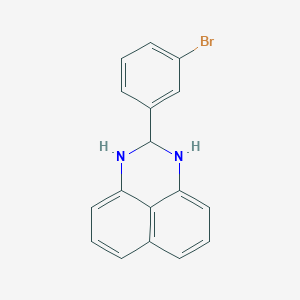
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)
